

cyazofamid human liver microsomes biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cyazofamid

CAS No.: 120116-88-3

Cat. No.: S633182

Get Quote

Core Findings of Cyazofamid Biotransformation

The following table summarizes the key experimental findings from the research:

Aspect	Finding	Experimental Details
Primary Metabolite	CCHS : 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide [1]	Formed via oxidation of the 4-methyl group on the phenyl ring to a hydroxymethyl group [1].
Responsible CYP Isoforms	CYP2B6, CYP2C9, and CYP2C19 [1]	Incubations with 10 different cDNA-expressed human recombinant P450s (rCYPs); only these three produced CCHS.

| **Relative Contribution of rCYPs** | **CYP2B6**: 27.4% **CYP2C9**: 66.1% **CYP2C19**: 6.5% [2] | Calculated from the formation of CCHS in the incubation study. | | **Molecular Docking Correlation** | Metabolic reactivity (2B6 > 2C19 > 2C9) correlated with the distance between the heme iron of the CYP and the hydroxylated carbon of **cyazofamid** [1]. | Crystal structure of **cyazofamid** was docked with CYP structures (2B6, 2C9, 2C19, 3A4) from the Protein Data Bank. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the key methodologies used in the original research.

In Vitro Metabolism by HLMs and rCYPs

The following protocol was used to identify the metabolite and the responsible CYP isoforms [1]:

- **Incubation Mixture:** 50 mM potassium phosphate buffer (pH 7.4), 10 mM magnesium chloride, pooled HLMs (0.5 mg/mL) or specific rCYP isoforms (10 pmol), and a substrate concentration of 100 μ M (for HLMs) or 10 μ M (for rCYPs) **cyazofamid**.
- **NADPH-Generating System:** 1 mM NADP⁺, 5 mM glucose-6-phosphate, 0.25 U glucose-6-phosphate dehydrogenase, and 1 mM NADPH was used to initiate the reaction.
- **Reaction Conditions:** Mixtures were incubated at 37°C for 0-120 minutes (HLMs) or 10 minutes (rCYPs) in a shaking water bath.
- **Reaction Termination & Analysis:** The reaction was stopped by adding an equal volume of acetonitrile on ice. After centrifugation, the supernatant was analyzed by HPLC and LC-MS/MS for metabolite identification and quantification.
- **Controls:** Experiments included negative controls without the NADPH-generating system and with heat-denatured HLMs to confirm the reaction was enzyme-dependent.

Molecular Docking Study

The study provided a mechanistic explanation for the observed metabolic reactivities through these steps [1]:

- **Crystal Structure:** The crystal structure of **cyazofamid** was determined using single-crystal X-ray diffraction.
- **Protein Structures:** The 3D structures of human CYP 2B6 (3IBD), 2C9 (1OG5), 2C19 (4GQS), and 3A4 (2J0D) were obtained from the Protein Data Bank.
- **Docking Software:** Docking experiments were performed using Sybyl 7.3 software on a Linux PC.
- **Analysis:** The binding pocket was analyzed using LigPlot, and the 3D images of the docked complexes were constructed using PyMOL. The key metric was the distance between the heme iron in the CYP and the carbon atom of the 4-methyl group on **cyazofamid** destined for hydroxylation.

Cyazofamid Metabolic Pathway

The diagram below outlines the primary Phase I metabolic pathway of **cyazofamid** as identified in the studies.



[Click to download full resolution via product page](#)

This pathway shows the core Phase I metabolism, where CCHS is the direct product of human liver microsomes, while CHCN and CCBA are fungal metabolites that illustrate potential subsequent degradation [1] [3].

Key Takeaways and Research Implications

- **Bioactivation Insight:** The formation of CCHS represents a **bioactivation** step, transforming the parent compound into a hydroxylated metabolite [1]. Understanding this is crucial for a full toxicological profile.
- **Polymorphism Considerations:** The involvement of CYP2C9 and CYP2C19 suggests that individuals with genetic polymorphisms in these enzymes might exhibit different metabolic rates for **cyazofamid**, which is a key consideration for human health risk assessment [1].
- **Model Organism Correlation:** The same primary metabolite (CCHS) was also identified by the soil fungus *Cunninghamella elegans*, supporting its use as a microbial model to predict mammalian Phase I metabolism for this compound [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. and molecular docking of Biotransformation by cyazofamid ... human [applbiolchem.springeropen.com]
2. SNU Open Repository and Archive: Residue Analysis of Cyazofamid ... [s-space.snu.ac.kr]

3. Identification and formation pattern of metabolites of ... [applbiolchem.springeropen.com]

To cite this document: Smolecule. [cyazofamid human liver microsomes biotransformation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b633182#cyazofamid-human-liver-microsomes-biotransformation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com